molecular formula C23H26N2O4S2 B2885191 Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate CAS No. 895266-87-2

Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate

Cat. No.: B2885191
CAS No.: 895266-87-2
M. Wt: 458.59
InChI Key: UUJVXTQIBAALMH-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS: 895266-87-2; MDL: MFCD07656276) is a benzothiophene-based derivative featuring a piperazine sulfonyl moiety substituted with a 2,3-dimethylphenyl group at the 4-position of the piperazine ring . Its molecular formula is C23H26N2O4S2, with a calculated molecular weight of 458.6 g/mol.

The ethyl carboxylate group at the 2-position of the benzothiophene scaffold and the sulfonyl-linked piperazine substituent suggest roles in enhancing solubility and receptor binding affinity.

Properties

IUPAC Name

ethyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4S2/c1-4-29-23(26)21-22(18-9-5-6-11-20(18)30-21)31(27,28)25-14-12-24(13-15-25)19-10-7-8-16(2)17(19)3/h5-11H,4,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJVXTQIBAALMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate (CAS: 895266-87-2) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N2O4S2C_{23}H_{26}N_2O_4S_2. The compound features a benzothiophene core, which is known for various biological activities. Its sulfonamide and piperazine functionalities contribute to its pharmacological profile.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that benzothiophene derivatives can inhibit the proliferation of various cancer cell lines:

Cell LineIC50 (μM)
HeLa (Cervical)15
L1210 (Leukemia)12
CEM (T-Lymphocyte)10

These findings suggest that structural modifications in benzothiophene derivatives can enhance their anticancer efficacy .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized below:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus cereus16

The compound demonstrated promising activity against Gram-positive bacteria, indicating its potential for development as an antimicrobial agent .

Neuroprotective Potential

Recent studies have explored the neuroprotective effects of benzothiophene derivatives. Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial in managing Alzheimer's disease. This compound has shown potential as a selective AChE inhibitor, with preliminary in vitro studies indicating an IC50 value of approximately 20 μM against AChE .

Study on Anticancer Effects

A study published in Nature Reviews highlighted the effectiveness of benzothiophene derivatives in inhibiting tumor growth in xenograft models. This compound was administered to mice with transplanted tumors. Results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer therapeutic .

Antimicrobial Efficacy Assessment

In a comparative study assessing various benzothiophene compounds for antimicrobial activity, this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 32 μg/mL. This positions it as a candidate for further development in treating resistant bacterial infections .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The target compound is compared to analogs with modifications to the aryl substituent on the piperazine ring. Key differences include:

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 2,3-dimethylphenyl C23H26N2O4S2 458.6 Electron-donating methyl groups
Ethyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate 2-fluorophenyl C21H21FN2O4S2 448.5 Electron-withdrawing fluorine atom
Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate 3-methoxyphenyl C22H24N2O5S2 468.6 Methoxy group (polar substituent)
N-[3-(4-Phenylpiperazin-1-yl)-propyl] derivatives (Compounds 5-7) Phenyl Varies ~350–400 High 5-HT2A affinity (Ki = 15–46 nM)

Key Observations:

  • Substituent Effects: Electron-donating groups (e.g., 2,3-dimethylphenyl in the target compound) may enhance lipophilicity and membrane permeability compared to electron-withdrawing groups (e.g., 2-fluorophenyl) .
  • Receptor Affinity Trends:
    • Piperazine derivatives with phenyl substituents (e.g., Compounds 5-7 in ) exhibit high 5-HT2A receptor affinity (Ki = 15–46 nM), suggesting that bulky aromatic groups enhance binding .
    • The 2,3-dimethylphenyl substituent in the target compound may similarly favor 5-HT2A interactions, though experimental confirmation is needed.

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